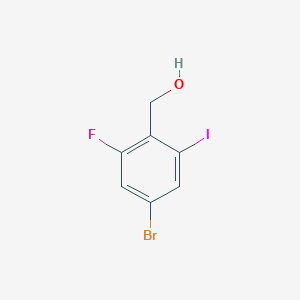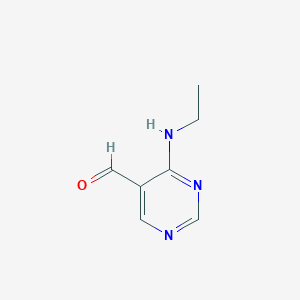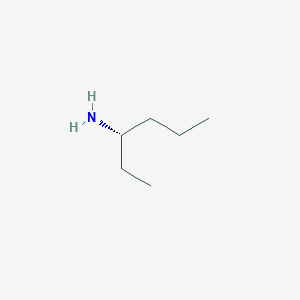
(S)-Hexan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Hexan-3-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Hexan-3-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile, (S)-Hexanenitrile, using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Another method involves the reductive amination of (S)-Hexan-3-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of (S)-Hexanenitrile. This process is scalable and can be optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amines.
Scientific Research Applications
(S)-Hexan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Hexan-3-amine depends on its specific application. In biochemical contexts, it can act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it useful in stereoselective synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
®-Hexan-3-amine: The enantiomer of (S)-Hexan-3-amine, with similar chemical properties but different biological activities due to its opposite chirality.
Hexan-1-amine: A primary amine with a different position of the amine group, leading to different reactivity and applications.
Hexan-2-amine: Another positional isomer with distinct chemical and biological properties.
Uniqueness
This compound’s uniqueness lies in its chiral nature and the specific position of the amine group on the carbon chain. This configuration allows it to participate in stereoselective reactions and interact selectively with other chiral molecules, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C6H15N |
|---|---|
Molecular Weight |
101.19 g/mol |
IUPAC Name |
(3S)-hexan-3-amine |
InChI |
InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
HQLZFBUAULNEGP-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@H](CC)N |
Canonical SMILES |
CCCC(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



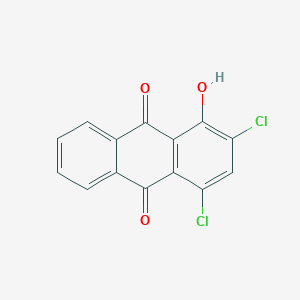
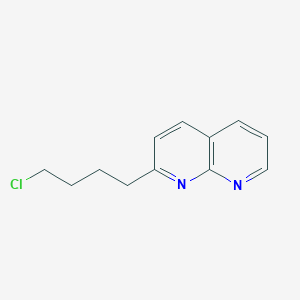

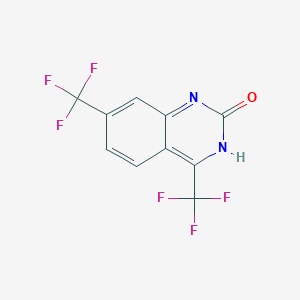

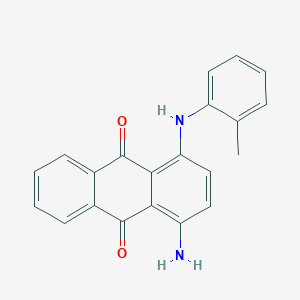
![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
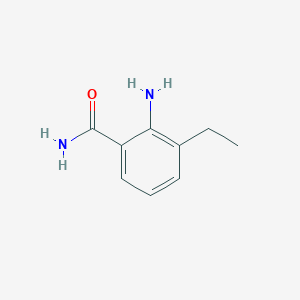
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)
